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Compound of Interest

1-(4-Methoxycyclohexyl)propan-1-
Compound Name:
one

Cat. No.: B1383015

Disclaimer: As of late 2025, experimental spectral data for 1-(4-Methoxycyclohexyl)propan-1-
one is not publicly available in common scientific databases. This guide provides the
fundamental chemical properties of the target compound and, for illustrative purposes,
presents a comprehensive spectral analysis of the structurally analogous compound, 1-(4-
methoxyphenyl)propan-1-one. The methodologies and workflows described are standard
practices in chemical analysis and are directly applicable to the characterization of 1-(4-
Methoxycyclohexyl)propan-1-one, should a sample become available.

Overview of 1-(4-Methoxycyclohexyl)propan-1-one

1-(4-Methoxycyclohexyl)propan-1-one is a ketone derivative of a methoxy-substituted
cyclohexane ring. Its chemical properties are summarized below.

Property Value
Molecular Formula C10H1802
Molecular Weight 170.25 g/mol
CAS Number 859055-52-0
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Spectral Data of an Analogous Compound: 1-(4-
methoxyphenyl)propan-1-one

To illustrate the principles of spectral analysis, this section details the experimental data for 1-

(4-methoxyphenyl)propan-1-one (CAS Number: 121-97-1), which features a phenyl ring instead

of a cyclohexyl ring.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. *H NMR Spectral Data

The H NMR spectrum provides information on the chemical environment and connectivity of

hydrogen atoms in the molecule.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
7.89 Doublet (d) 2H Ar-H (ortho to C=0)
7.20 (approx.) Multiplet (m) 2H Ar-H (meta to C=0)
3.81 Singlet (s) 3H -OCHs
) -CH:- (adjacent to
3.23 Triplet (t) 2H
C=0)
3.00 Triplet (t) 2H -CH:z- (adjacent to Ar)

Solvent: CDCIs, Reference: TMS at 0 ppm.[2]

2.1.2. 3C NMR Spectral Data

The 13C NMR spectrum identifies the different carbon environments in the molecule.
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Chemical Shift (6) ppm

Assignment

198.9 C=0 (Ketone)

163.6 Ar-C (para to C=0, attached to -OCH?3)
130.3 Ar-C (ortho to C=0)

129.3 Ar-C (ipso)

113.8 Ar-C (meta to C=0)

55.5 -OCHs

40.4 -CH:- (adjacent to C=0)

30.3 -CH:- (adjacent to Ar)

Solvent: CDCIs, Reference: TMS at 0 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.[4]

Wavenumber (cm~?) Intensity Assignment

~3060 Medium C-H stretch (Aromatic)
~2925 Medium C-H stretch (Aliphatic)
~1681 Strong C=0 stretch (Aryl Ketone)
~1606 Strong C=C stretch (Aromatic)
~1251 Strong C-O stretch (Aryl Ether)

Sample preparation: Neat or KBr pellet.[2]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, which helps in determining the molecular weight and elemental composition.

[5]

m/z Relative Intensity (%) Assighment

164 High [M]* (Molecular lon)
135 High [M - C2Hs]*

108 Medium [M - C3H4O]*

77 Medium [CeHs]*

lonization Method: Electron lonization (EI).[6][7]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for small organic
molecules.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of the sample for tH NMR or 50-100 mg for 13C NMR
in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, D20) in a clean,
dry NMR tube.[8] Ensure the sample is fully dissolved; filter if particulates are present.[8]

 Instrumentation: The analysis is performed on a Nuclear Magnetic Resonance spectrometer
(e.g., Bruker, Varian) typically operating at a frequency of 300 MHz or higher for *H nuclei.[3]

o Data Acquisition:

o The instrument is locked onto the deuterium signal of the solvent and the magnetic field is
shimmed to achieve homogeneity.[9]

o For a standard *H spectrum, a sufficient number of scans (typically 8 to 32) are acquired.

[9]
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o For 13C spectra, a larger number of scans are required due to the low natural abundance
of the 13C isotope.[8]

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected,
and referenced to an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat (for liquids): Place a drop of the pure liquid between two salt plates (e.g., NaCl or
KBr).[10]

o KBr Pellet (for solids): Grind a small amount of the solid sample with anhydrous potassium
bromide (KBr) and press the mixture into a thin, transparent disk using a hydraulic press.

e Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is
first recorded. The sample is then placed in the instrument's beam path, and the sample
spectrum is acquired. The instrument software automatically subtracts the background from
the sample spectrum.[11]

o Data Processing: The resulting spectrum is a plot of percent transmittance versus
wavenumber (in cm~1).

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g.,
methanol, acetonitrile).

 Instrumentation: The analysis is typically performed on a mass spectrometer coupled with a
separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-
MS).[12] The choice of ionization source (e.g., Electron lonization - El, Electrospray
lonization - ESI) depends on the analyte's properties.[13]
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o Data Acquisition: The sample is introduced into the ion source, where it is vaporized and
ionized. The resulting ions are accelerated into the mass analyzer, which separates them
based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion.[5]

o Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance

versus the m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an unknown
organic compound using various spectral techniques.
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Logical Workflow for Spectral Analysis of an Organic Compound
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Logical Workflow for Spectral Analysis of an Organic Compound
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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